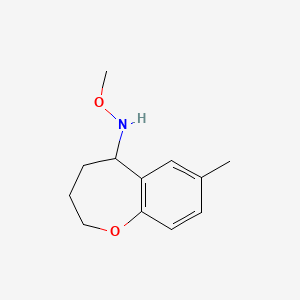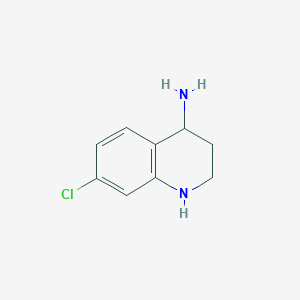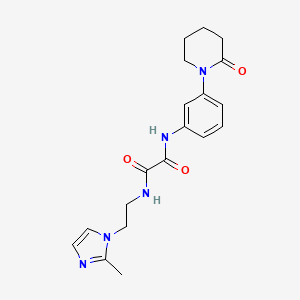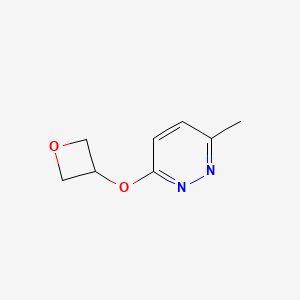![molecular formula C24H23N3O3S2 B2793265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313223-46-0](/img/structure/B2793265.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide, also known as BZML, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BZML belongs to the class of benzamide compounds and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegenerative diseases. This compound has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, induce apoptosis, and modulate neurotransmitter activity in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has several advantages for lab experiments. It is a well-characterized compound that is easy to synthesize and purify. This compound has also shown promising results in various in vitro and in vivo experiments, making it a potential candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
Future Directions
There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models and eventually in humans. Additionally, this compound could be further modified to improve its pharmacological properties, such as increasing its bioavailability or reducing its toxicity. Overall, this compound has shown promising results in various studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide involves the reaction of 2-aminobenzothiazole with 4-(diethylsulfamoyl)benzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been studied for its neuroprotective effects and has shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGZIVTKVJBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)

![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)
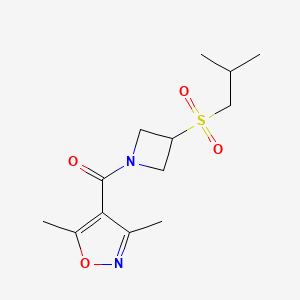
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)
